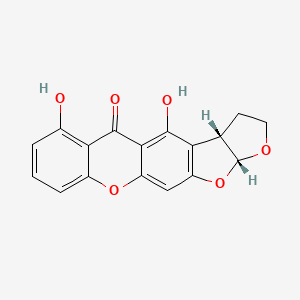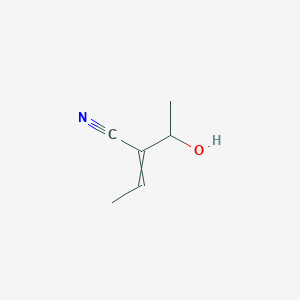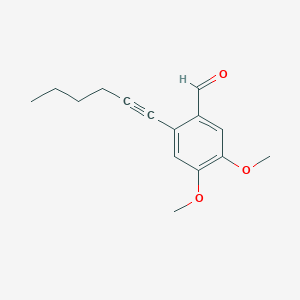![molecular formula C12H13N5 B14337402 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- CAS No. 108793-94-8](/img/structure/B14337402.png)
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
The synthesis of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
In industrial production, the synthesis may involve more scalable methods such as continuous flow processes or the use of microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for the production of large quantities of the compound with high purity and consistency .
Analyse Des Réactions Chimiques
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Applications De Recherche Scientifique
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial, anticancer, and antiviral agents.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- can be compared with other benzimidazole derivatives such as 2-aminobenzimidazole, 2-methylbenzimidazole, and 2-phenylbenzimidazole. These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Phenylbenzimidazole: Studied for its potential anticancer activity.
The uniqueness of 1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
108793-94-8 |
|---|---|
Formule moléculaire |
C12H13N5 |
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
N-[2-(1H-imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H13N5/c1-2-4-11-10(3-1)16-12(17-11)14-6-5-9-7-13-8-15-9/h1-4,7-8H,5-6H2,(H,13,15)(H2,14,16,17) |
Clé InChI |
GAMPNSULBDJKFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NCCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)

![6-[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-1,3-thiazol-2-yl]hexan-1-ol](/img/structure/B14337350.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)



![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)

